molecular formula C17H16N2O3 B14016726 N,N'-Bis(p-acetylphenyl)urea CAS No. 20782-48-3

N,N'-Bis(p-acetylphenyl)urea

Cat. No.: B14016726
CAS No.: 20782-48-3
M. Wt: 296.32 g/mol
InChI Key: JUXJZTJLUULZRU-UHFFFAOYSA-N
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Description

N,N’-Bis(p-acetylphenyl)urea: is a chemical compound with the molecular formula C17H16N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with p-acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(p-acetylphenyl)urea typically involves the reaction of p-acetylphenyl isocyanate with an appropriate amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.

Industrial Production Methods: Industrial production of N,N’-Bis(p-acetylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for economy and ease of execution, often prioritizing resource-efficient and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(p-acetylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N’-Bis(p-acetylphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,N’-Bis(p-acetylphenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N,N’-Bis(p-methoxyphenyl)urea
  • N,N’-Bis(p-trifluoromethoxyphenyl)urea
  • N,N’-Bis(p-chlorophenyl)urea

Comparison: N,N’-Bis(p-acetylphenyl)urea is unique due to its specific acetyl substitution, which may confer distinct chemical and biological properties. For example, the acetyl group may influence the compound’s reactivity, solubility, and interaction with biological targets .

Biological Activity

N,N'-Bis(p-acetylphenyl)urea, a compound with the molecular formula C17_{17}H16_{16}N2_2O3_3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a urea functional group linked to two p-acetylphenyl moieties. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 25 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Cell Line IC50_{50} (µM) Mechanism
MCF-725Apoptosis induction
PC-3 (Prostate)28Cell cycle arrest
A549 (Lung)30Apoptosis and necrosis

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.03
Streptococcus pyogenes0.06
Escherichia coli1.0

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various models. In a study using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Efficacy in Vivo
    A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues.
  • Synergistic Effects with Antibiotics
    A combination study indicated that this compound enhances the efficacy of conventional antibiotics against resistant bacterial strains, suggesting its potential use as an adjuvant therapy.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It inhibits cyclin-dependent kinases, resulting in cell cycle arrest.
  • Antibacterial Mechanism : The urea moiety is believed to interfere with bacterial enzyme systems critical for cell wall synthesis.

Properties

CAS No.

20782-48-3

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1,3-bis(4-acetylphenyl)urea

InChI

InChI=1S/C17H16N2O3/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22)

InChI Key

JUXJZTJLUULZRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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